1-(2,6-dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Description
1-(2,6-Dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic benzimidazole derivative characterized by a 2,6-dimethylmorpholino group and a propylsulfonyl substituent on the benzimidazole core. This compound’s structural complexity positions it within a broader class of benzimidazole-based molecules, which are widely explored for therapeutic applications due to their versatility in interacting with biological targets .
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-4-9-26(23,24)18-19-15-7-5-6-8-16(15)21(18)12-17(22)20-10-13(2)25-14(3)11-20/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPGDYZPUXOPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CC(OC(C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
Key structural distinctions between the target compound and analogous benzimidazole derivatives include:
Key Observations :
- The 2,6-dimethylmorpholino group contrasts with pyrazole-morpholino hybrids (), likely improving solubility and metabolic stability compared to bulkier aryl groups .
Key Observations :
- The propylsulfonyl group may confer superior antioxidant activity compared to thioether derivatives (), as sulfonyl groups enhance electron-deficient character, aiding radical scavenging .
- Morpholino-containing compounds (e.g., ) demonstrate kinase inhibition, suggesting the target compound could share similar pharmacological pathways .
Key Observations :
- The sulfonyl group in the target compound may result from oxidation of a thioether intermediate, a common strategy in benzimidazole chemistry (cf. ’s thioether synthesis) .
- The morpholino-ethanone linkage could involve nucleophilic substitution or condensation reactions, akin to pyrazolylbenzimidazole syntheses () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
